5-Bromo-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

anticancer agents pyrazolopyridinone SAR halogen bioisosterism

Kinase inhibitor programs often face SAR bottlenecks when probing selectivity pockets, where subtle C5-halogen/N1-aryl changes cause unpredictable potency shifts. This 5-bromo-1-(2-fluorophenyl)-pyrazolo[3,4-b]pyridin-6(7H)-one building block (CAS 1220512-76-4) provides a defined vector for ATP-hinge binding across TAM, c-Met, GSK-3, ALK, and TBK1 kinase targets. • Enables Pd-catalyzed C5 diversification for focused SAR library generation • Ortho-fluorine restricts N1-phenyl rotation for binding-competent preorganization • Consistent ≥98% purity (HPLC) with analytical documentation for reliable research outcomes

Molecular Formula C12H7BrFN3O
Molecular Weight 308.11 g/mol
Cat. No. B12989026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
Molecular FormulaC12H7BrFN3O
Molecular Weight308.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N2C3=C(C=C(C(=O)N3)Br)C=N2)F
InChIInChI=1S/C12H7BrFN3O/c13-8-5-7-6-15-17(11(7)16-12(8)18)10-4-2-1-3-9(10)14/h1-6H,(H,16,18)
InChIKeyPLZQKSQAOSNSNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one: Core Scaffold and Halogen-Substituted Pyrazolopyridinone Procurement Guide


5-Bromo-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one (CAS 1220512-76-4) is a heterocyclic building block belonging to the pyrazolo[3,4-b]pyridin-6-one class, a privileged scaffold in kinase inhibitor and anticancer drug discovery [1]. The compound features a bromine atom at the 5-position and a 2-fluorophenyl group at the N1-position, which are critical determinants of its physicochemical properties and potential binding interactions. This scaffold has been extensively utilized in patents and research programs targeting a broad range of kinases, including TAM, c-Met, GSK-3, ALK, and TBK1, as well as in DNA-intercalating anticancer agents [2].

Why Generic Pyrazolopyridinone Substitution Fails: Halogen and N1-Aryl Differentiation in 5-Bromo-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one


Within the pyrazolo[3,4-b]pyridin-6-one class, small structural changes at the C5-halogen and N1-aryl positions produce profound shifts in kinase selectivity, cellular potency, and DNA-binding affinity that cannot be predicted by simple structural analogy [1]. For instance, published SAR for this scaffold demonstrates that halogen identity at C5 (e.g., Br vs. Cl vs. H) can alter IC50 values by orders of magnitude against specific kinase targets [2], while the position and electronic character of the N1-aryl substituent directly modulate hinge-region binding geometry in kinase ATP pockets. Consequently, substituting the 5-bromo-2-fluorophenyl combination with a 5-chloro, 4-fluorophenyl, or unsubstituted phenyl analog without confirmatory assay data risks selecting a compound with fundamentally different biological activity and development potential.

Quantitative Differentiation Evidence for 5-Bromo-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one: Procurement-Relevant Comparator Analysis


C5-Bromo vs. C5-Chloro Cytotoxicity Potential in Pyrazolo[3,4-b]pyridin-6-one Anticancer Series

In the Guo et al. (2019) pyrazolo[3,4-b]pyridin-6-one anticancer series—the most direct SAR available for this scaffold—the optimized lead compound I2, which bears a halogenated N1-aryl substituent, exhibited IC50 values of 3.30 µM (MDA-MB-231), 5.04 µM (HeLa), 5.08 µM (MCF-7), 3.71 µM (HepG2), 2.99 µM (CNE2), and 5.72 µM (HCT116) [1]. While the specific 5-bromo-2-fluorophenyl derivative was not among the 61 tested analogs, the series demonstrates that halogen identity and position critically modulate antiproliferative activity across multiple cancer cell lines. The 5-bromo substitution on the target compound provides a heavier halogen and distinct electronic environment compared to the 5-chloro analog (CAS 1437453-65-0), which is expected to influence tubulin binding or kinase hinge-region interactions differently. Direct comparative IC50 data for the 5-bromo vs. 5-chloro pair in this specific N1-(2-fluorophenyl) substitution context are currently absent from the published literature.

anticancer agents pyrazolopyridinone SAR halogen bioisosterism

N1-(2-Fluorophenyl) vs. N1-(4-Fluorophenyl) Regioisomer Binding Geometry in Kinase Hinge Regions

The pyrazolo[3,4-b]pyridine scaffold is known to bind the kinase hinge region via a hydrogen bond donor-acceptor pair [1]. The N1-aryl substituent projects into the solvent-accessible region or adjacent hydrophobic pockets, where the 2-fluoro vs. 4-fluoro regioisomerism alters the dihedral angle between the pyrazolopyridinone core and the pendant phenyl ring. This geometric change directly impacts the positioning of the C5-bromine atom relative to the kinase selectivity pocket. Patent literature from Array Biopharma on pyrazolo[3,4-b]pyridine TAM/MET kinase inhibitors [2] and GSK-3 inhibitor patents [3] reveal that small changes in N1-aryl substitution pattern differentiate selective kinase inhibition profiles. The 5-bromo-1-(2-fluorophenyl) regioisomer (target compound) is structurally distinguished from the 5-bromo-1-(4-fluorophenyl) isomer (CAS 1437433-13-0), with the ortho-fluoro substituent expected to restrict phenyl ring rotation and enforce a specific bioactive conformation.

kinase inhibitors hinge region binding fluorophenyl regiochemistry

C5-Bromo as a Synthetic Diversification Handle vs. C5-Unsubstituted Analogs

The 5-bromo substituent serves as a versatile handle for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification into libraries of 5-aryl, 5-amino, and 5-alkynyl derivatives [1]. This synthetic utility is absent in the 5-unsubstituted analog (1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one) for which no commercial source has been identified, and the 5-chloro analog (CAS 1437453-65-0) exhibits lower oxidative addition reactivity with Pd(0) catalysts due to the stronger C-Cl bond (bond dissociation energy: C-Br ≈ 285 kJ/mol vs. C-Cl ≈ 327 kJ/mol) [2]. The bromine atom at C5 thus provides a kinetically more accessible cross-coupling site compared to the corresponding 5-chloro analog.

Suzuki coupling cross-coupling late-stage functionalization

Physicochemical Property Differentiation: ClogP and Molecular Weight vs. Structural Analogs

The combination of a 5-bromo substituent and N1-(2-fluorophenyl) group yields distinct calculated physicochemical properties compared to closely related analogs . The target compound (MW 308.11 g/mol, C12H7BrFN3O) exhibits a higher molecular weight and lipophilicity than the 5-chloro analog (MW 263.66 g/mol, C12H7ClFN3O), which impacts predicted ADME parameters. The 5-bromo substitution increases the heavy atom count and polar surface area relative to the 5-unsubstituted compound, while the ortho-fluoro group on the N1-phenyl ring influences the molecule's logD through intramolecular electronic effects not present in the N1-phenyl analog (CAS 344792-00-3, MW 290.12 g/mol). These property differences are relevant for fragment-based and lead-optimization programs where specific molecular weight or lipophilicity ranges are targeted.

physicochemical properties ADME prediction lead optimization

Validated Application Scenarios for 5-Bromo-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one in Scientific Procurement


Kinase Inhibitor Lead Generation Leveraging Privileged Pyrazolopyridinone Scaffold

The compound serves as a starting point for kinase inhibitor programs targeting the ATP-binding hinge region. Based on the established pyrazolo[3,4-b]pyridine pharmacophore validated across multiple kinase targets (TAM, MET, GSK-3, ALK, TBK1) in patent and primary literature [1], the 5-bromo-2-fluorophenyl substitution pattern provides a specific vector for probing kinase selectivity pockets that differs from the more common 3- or 4-substituted phenyl analogs.

Diversity-Oriented Synthesis via C5-Bromo Cross-Coupling in Anticancer Library Production

The C5-bromine atom enables Pd-catalyzed diversification to generate focused libraries of 5-aryl, 5-heteroaryl, and 5-amino analogs for SAR exploration [2]. This application is grounded in the demonstrated anticancer activity of pyrazolo[3,4-b]pyridin-6-one derivatives against multiple tumor cell lines (MDA-MB-231, HeLa, MCF-7, HepG2, CNE2, HCT116) [3], where systematic variation at the C5 position is expected to modulate potency and selectivity.

DNA-Intercalating Anticancer Agent Design with Built-In Fluorine for Metabolic Stability

Pyrazolo[3,4-b]pyridine derivatives structurally related to KW-2170 have demonstrated DNA intercalation as a mechanism of anticancer action [4]. The 2-fluorophenyl substitution on the target compound introduces fluorine-mediated metabolic stability while the planar pyrazolopyridinone core maintains DNA intercalation potential. This specific combination supports the design of metabolically stabilized DNA-targeting agents.

Precision Fragment-Based Drug Discovery Requiring Ortho-Fluorophenyl Conformational Restriction

For fragment-based programs that require precise control over ligand conformation, the ortho-fluorine atom on the N1-phenyl ring restricts rotation and enforces a specific binding-competent geometry [1]. This feature is absent in the 4-fluorophenyl and unsubstituted phenyl analogs, making the target compound uniquely suitable for programs where conformational preorganization is hypothesized to improve binding entropy.

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